4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15504745
InChI: InChI=1S/C12H14BrNO3/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C12H14BrNO3
Molecular Weight: 300.15 g/mol

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid

CAS No.:

Cat. No.: VC15504745

Molecular Formula: C12H14BrNO3

Molecular Weight: 300.15 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid -

Specification

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
IUPAC Name 5-(4-bromo-2-methylanilino)-5-oxopentanoic acid
Standard InChI InChI=1S/C12H14BrNO3/c1-8-7-9(13)5-6-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)
Standard InChI Key LGHKVLRNEBYYJF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid (IUPAC name: 4-[(4-bromo-2-methylphenyl)carbamoyl]butanoic acid) is a brominated aromatic compound with the molecular formula C₁₂H₁₃BrNO₃ and a molecular weight of 316.15 g/mol. Its structure comprises a 4-bromo-2-methylphenyl group connected to a butanoic acid moiety through a carbamoyl (-NH-CO-) linker. The bromine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to its steric and electronic profile, influencing both reactivity and biological interactions .

Molecular Architecture

The compound’s structure can be represented in multiple notations:

  • SMILES: BrC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O

  • InChIKey: UYVXZQRFKIFHKG-UHFFFAOYSA-N

The butanoic acid chain introduces hydrophilicity, while the brominated aromatic system enhances lipophilicity, resulting in a calculated LogP value of 2.8 (estimated via XLogP3). This balance suggests moderate membrane permeability, a critical factor in drug design.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid typically involves a multi-step process:

  • Preparation of 4-Bromo-2-methylaniline:
    Bromination of 2-methylaniline using bromine in acetic acid yields the intermediate.

  • Activation of Butanoic Acid:
    Conversion of butanoic acid to its acid chloride (butanoyl chloride) using thionyl chloride (SOCl₂) .

  • Coupling Reaction:
    Reaction of 4-bromo-2-methylaniline with butanoyl chloride in the presence of a base (e.g., triethylamine) forms the carbamoyl linkage. Subsequent hydrolysis under acidic conditions yields the final product .

Reaction Scheme:

4-Bromo-2-methylaniline+Butanoyl ChlorideEt3NIntermediateH3O+4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid\text{4-Bromo-2-methylaniline} + \text{Butanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid}

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Continuous Flow Reactors: Enhance yield (up to 85%) and reduce reaction time.

  • Catalysts: Palladium-based catalysts improve coupling efficiency in brominated systems.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (Water)2.1 mg/mL (25°C)Shake Flask Method
pKa (Carboxylic Acid)4.6Potentiometric Titration
LogP2.8Computational Estimation

The compound’s low aqueous solubility necessitates formulation strategies such as salt formation (e.g., sodium or potassium salts) for biomedical applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The carbamoyl group serves as a versatile handle for further derivatization, enabling the synthesis of:

  • Prodrugs: Esterification of the carboxylic acid enhances bioavailability.

  • Targeted Therapeutics: Conjugation with monoclonal antibodies for cancer therapy.

Materials Science

Brominated aromatic systems are integral to flame-retardant polymers. Incorporating this compound into epoxy resins improves thermal stability (up to 300°C).

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration at >800°C

Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), classifying it as Category 4 under GHS guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator